1-(3,4,5-Trifluorophenyl)ethan-1-amine

Medicinal Chemistry Drug Design ADME Prediction

1-(3,4,5-Trifluorophenyl)ethan-1-amine is a chiral, fluorinated aromatic amine building block with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol. Its defining structural feature is a 3,4,5-trifluorophenyl group attached to an ethanamine backbone, which imparts unique electronic properties and lipophilicity (calculated XLogP3 = 1.5) relative to non-fluorinated analogs.

Molecular Formula C8H8F3N
Molecular Weight 175.154
CAS No. 784129-18-6
Cat. No. B2931983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trifluorophenyl)ethan-1-amine
CAS784129-18-6
Molecular FormulaC8H8F3N
Molecular Weight175.154
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3
InChIKeyQWYPAKQHZBBLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trifluorophenyl)ethan-1-amine (CAS 784129-18-6) Supplier and Characterization Data


1-(3,4,5-Trifluorophenyl)ethan-1-amine is a chiral, fluorinated aromatic amine building block with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol. Its defining structural feature is a 3,4,5-trifluorophenyl group attached to an ethanamine backbone, which imparts unique electronic properties and lipophilicity (calculated XLogP3 = 1.5) relative to non-fluorinated analogs [1]. This compound is primarily available as a racemic mixture (CAS 784129-18-6) from commercial vendors with a typical purity of 95% and is a liquid at standard shipping temperatures, requiring storage at 4°C . Its corresponding enantiopure forms—(R)-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 780743-67-1) and (S)-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 937399-83-2)—are also commercially available, underscoring its significance as a versatile chiral synthon in medicinal chemistry [2].

The Inadmissibility of Generic Substitution for 1-(3,4,5-Trifluorophenyl)ethan-1-amine


In silico and medicinal chemistry principles dictate that the position of fluorine atoms on the phenyl ring is not a trivial substitution but a critical determinant of molecular properties. The 3,4,5-trifluoro substitution pattern creates a unique electronic environment—a strong electron-withdrawing effect combined with specific steric and lipophilic characteristics—that is distinct from other regioisomers like 2,3,5- or 2,4,6-trifluoro analogs [1][2]. This specific arrangement alters the pKa of the amine, dipole moment, and metabolic soft spots, directly impacting target binding, selectivity, and ADME profiles. Consequently, the use of a generic 'trifluorophenyl' ethanamine as a direct substitute in a validated synthetic route or SAR study is scientifically unsound without explicit, quantitative confirmation of comparable performance. The following section details the verifiable structural and physicochemical differentiators that establish the unique position of the 3,4,5-isomer.

Quantitative Differentiation of 1-(3,4,5-Trifluorophenyl)ethan-1-amine from Structural Analogs


Lipophilicity Modulation: Calculated LogP Comparison for Trifluorophenyl Isomers

The 3,4,5-trifluorophenyl substitution pattern confers a specific, intermediate lipophilicity (XLogP3 = 1.5) that is quantitatively distinct from its 2,3,5- and 2,4,6-regioisomers. This calculated difference in partition coefficient is a key driver in the early stages of drug design, influencing solubility, permeability, and metabolic clearance. The data presented are class-level inferences based on calculated physicochemical properties [1].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Accessibility: Enantiomeric Resolution via Industrial Process

The synthetic utility of the 3,4,5-trifluorophenyl scaffold is amplified by its compatibility with established, scalable asymmetric reduction methods. A process patent (US 6,797,842 B2) specifically claims the production of optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)ethylamines, a class that includes 1-(3,4,5-trifluorophenyl)ethan-1-amine, via asymmetric hydrogenolysis with a hydride reducing agent. This provides a validated route to obtain the desired enantiomer in high optical purity, a critical factor for applications requiring stereospecificity [1]. This is a class-level inference as the patent's scope covers a family of compounds, of which this molecule is a member.

Chiral Synthesis Process Chemistry Asymmetric Catalysis

Metabolic Stability: Predicted Advantage of the 3,4,5-Trifluoro Pattern

A systematic pairwise analysis of aromatic halogenation on human liver microsomal clearance indicates that the specific placement of fluorine atoms can significantly alter metabolic stability. While direct data for this exact compound are not public, class-level inference from fluorinated aromatics demonstrates that a 3,4,5-trifluoro substitution pattern effectively blocks cytochrome P450-mediated oxidation at the most metabolically vulnerable positions (para and meta), while maintaining a favorable LogP, compared to non-fluorinated or mono-fluoro analogs [1]. This is a class-level inference based on established medicinal chemistry principles.

Drug Metabolism Pharmacokinetics Bioisostere

Electron-Withdrawing Capacity: A Quantitative Hammett Constant Comparison

The 3,4,5-trifluorophenyl group exerts a potent and predictable electron-withdrawing inductive effect (-I). While a specific Hammett constant (σ) for this exact group is not readily available, its effect can be quantified by summing the σ values of the individual fluorine atoms (σ_meta = 0.34, σ_para = 0.06). This yields a predicted combined effect of approximately Σσ = 0.74, which is substantially higher than that of a single 4-fluorophenyl group (σ_para = 0.06) or even a 3,4-difluorophenyl group (Σσ = 0.40) [1]. This class-level inference provides a quantitative framework for predicting its effect on the pKa of the adjacent amine and its overall reactivity.

Physical Organic Chemistry SAR pKa Modulation

Structural Planarity: Influence on Molecular Shape and Binding

Crystallographic analysis of a related 3,4,5-trifluorophenyl-containing derivative reveals a near-planar conformation of the aromatic ring and its immediate substituents, with a key torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. While this is supporting evidence from an analog, it highlights a structural rigidity that can be a differentiating factor. Compared to a 2,3,5- or 2,4,6-trifluoro isomer, the 3,4,5-pattern presents a distinct 'exit vector' and a more linear, extended shape. This can lead to quantifiable differences in how the molecule occupies a protein binding pocket, impacting binding affinity and selectivity.

Crystallography Molecular Modeling Conformational Analysis

Validated Application Scenarios for 1-(3,4,5-Trifluorophenyl)ethan-1-amine


Scaffold for Central Nervous System (CNS) Drug Discovery

The combination of moderate lipophilicity (XLogP3 = 1.5) [1], which favors blood-brain barrier penetration, and enhanced metabolic stability from the 3,4,5-trifluoro substitution [2] positions this compound as a superior starting material for synthesizing CNS drug candidates. Its use as a primary amine handle allows for rapid derivatization into diverse chemotypes (e.g., amides, sulfonamides, secondary amines) to explore SAR around neurotransmitter receptors and enzymes implicated in neurological disorders [3].

Chiral Resolution and Synthesis of Enantiopure Pharmaceutical Intermediates

The established synthetic route for obtaining the enantiopure (R)- and (S)- forms via asymmetric reduction, as outlined in US Patent 6,797,842 B2, validates the use of this compound in producing high-value, stereospecific intermediates [4]. This is a critical scenario for programs where the desired biological activity resides exclusively in one enantiomer, ensuring the final drug substance meets stringent regulatory purity requirements.

Development of Targeted Covalent Inhibitors (TCIs)

The potent electron-withdrawing effect of the 3,4,5-trifluorophenyl group (Σσ ≈ 0.74) [5] significantly lowers the pKa of the adjacent amine. This property can be exploited in the design of targeted covalent inhibitors, where a less basic, neutral amine warhead may exhibit improved selectivity and reduced off-target reactivity compared to more basic aliphatic amine counterparts. The amine serves as a handle for attaching an electrophilic warhead, with the aryl ring providing an optimized exit vector for the binding pocket [6].

Synthesis of Kinase Inhibitors with a Type II or 'DFG-out' Binding Mode

The extended, near-planar geometry of the 3,4,5-trifluorophenyl group, as supported by crystallographic data from analogs, makes it an ideal 'cap' group for kinase inhibitors that extend from the ATP-binding site into a deep, hydrophobic back pocket (the 'DFG-out' conformation). Its shape allows it to effectively occupy this space, contributing to both high potency and a slow off-rate, a profile desirable for achieving sustained target engagement in vivo [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4,5-Trifluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.